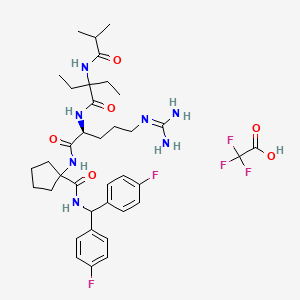

MM-102 TFA

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-[bis(4-fluorophenyl)methyl]-1-[[(2S)-5-(diaminomethylideneamino)-2-[[2-ethyl-2-(2-methylpropanoylamino)butanoyl]amino]pentanoyl]amino]cyclopentane-1-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H49F2N7O4.C2HF3O2/c1-5-34(6-2,43-29(45)22(3)4)31(47)41-27(10-9-21-40-33(38)39)30(46)44-35(19-7-8-20-35)32(48)42-28(23-11-15-25(36)16-12-23)24-13-17-26(37)18-14-24;3-2(4,5)1(6)7/h11-18,22,27-28H,5-10,19-21H2,1-4H3,(H,41,47)(H,42,48)(H,43,45)(H,44,46)(H4,38,39,40);(H,6,7)/t27-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKTWBXVGMHWHM-YCBFMBTMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(=O)NC(CCCN=C(N)N)C(=O)NC1(CCCC1)C(=O)NC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)NC(=O)C(C)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)(C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1(CCCC1)C(=O)NC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)NC(=O)C(C)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H50F5N7O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

783.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Binding Affinity of MM-102 TFA for WDR5: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of the peptidomimetic inhibitor MM-102 TFA for the protein WD repeat-containing protein 5 (WDR5). WDR5 is a critical component of the Mixed Lineage Leukemia (MLL) complex, and its interaction with MLL1 is essential for the histone methyltransferase activity of the complex. Dysregulation of MLL1 activity is implicated in certain types of leukemia, making the MLL1-WDR5 interaction a key target for therapeutic intervention. MM-102 has been identified as a potent inhibitor of this interaction.

Quantitative Binding Affinity Data

The binding affinity of MM-102 for WDR5 has been determined through various biochemical assays. The following table summarizes the key quantitative data.

| Compound | Target Protein | Assay Type | Parameter | Value | Reference |

| This compound | WDR5 | WDR5 Binding Assay | IC50 | 2.4 nM | [1] |

| MM-102 | WDR5 | Not Specified | Ki | < 1 nM | [2][3] |

IC50 (Half-maximal inhibitory concentration): Indicates the concentration of MM-102 required to inhibit 50% of the binding of a competing ligand to WDR5. A lower IC50 value signifies a higher binding affinity.

Ki (Inhibition constant): Represents the dissociation constant of the inhibitor-enzyme complex. A smaller Ki value indicates a tighter binding of the inhibitor to the target.

Experimental Methodologies

The determination of the binding affinity of MM-102 for WDR5 and the characterization of its inhibitory activity on the MLL1-WDR5 interaction have been primarily achieved through Fluorescence Polarization (FP) assays and Glutathione S-Transferase (GST) pull-down assays.

Fluorescence Polarization (FP) Competition Assay

Fluorescence polarization is a widely used technique to monitor molecular interactions in solution. The assay measures the change in the polarization of fluorescent light emitted from a labeled molecule. A small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low polarization. When it binds to a larger protein, its tumbling is restricted, leading to an increase in polarization. In a competition assay, an unlabeled compound (like MM-102) competes with the fluorescently labeled ligand for binding to the target protein, causing a decrease in polarization.

Principle of the FP Assay for WDR5-MM-102 Interaction:

Caption: Principle of the Fluorescence Polarization competition assay.

Detailed Protocol (Generalized):

A detailed, step-by-step protocol for the specific FP assay used for MM-102 is often found in the supplementary materials of the primary research article by Karatas et al. (2013), which was not readily accessible. However, a general protocol for such an assay is as follows:

-

Reagents and Buffers:

-

Binding Buffer: Typically contains a buffering agent (e.g., Tris-HCl or HEPES), salt (e.g., NaCl), and a non-ionic detergent (e.g., Tween-20) to prevent non-specific binding. The pH is usually maintained around 7.4.

-

WDR5 Protein: Purified recombinant WDR5 protein.

-

Fluorescently Labeled Peptide: A peptide derived from the WDR5-binding region of MLL1, labeled with a fluorophore (e.g., Fluorescein or TAMRA).

-

This compound: Serial dilutions of the inhibitor in the binding buffer.

-

-

Assay Procedure:

-

The assay is typically performed in a 96-well or 384-well black plate to minimize background fluorescence.

-

A fixed concentration of WDR5 protein and the fluorescently labeled peptide are added to each well. The concentrations are optimized to ensure a significant polarization signal upon binding.

-

Increasing concentrations of MM-102 are then added to the wells.

-

The plate is incubated at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.

-

The fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

-

-

Data Analysis:

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration of the fluorescent ligand and its affinity for the protein.

-

Glutathione S-Transferase (GST) Pull-Down Assay

The GST pull-down assay is a qualitative or semi-quantitative method used to confirm protein-protein interactions.

Workflow for GST Pull-Down Assay:

References

An In-Depth Technical Guide on MM-102 TFA: A Potent Inhibitor of the WDR5-MLL1 Interaction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The interaction between WD-40 repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1) is a critical dependency for the initiation and maintenance of certain aggressive leukemias, particularly those harboring MLL1 rearrangements. This protein-protein interaction is essential for the histone methyltransferase (HMT) activity of the MLL1 complex, which leads to the trimethylation of histone H3 at lysine 4 (H3K4me3) and subsequent upregulation of pro-leukemogenic genes such as HOXA9 and MEIS1. MM-102 TFA is a potent, cell-permeable, small-molecule inhibitor that effectively disrupts the WDR5-MLL1 interaction, offering a promising therapeutic strategy for these malignancies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed protocols for key experimental validation.

Introduction: The WDR5-MLL1 Axis in Leukemia

The MLL1 gene is frequently rearranged in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), leading to the production of oncogenic MLL1 fusion proteins. These fusion proteins aberrantly recruit the MLL1 core complex to target genes, resulting in their sustained expression and the blockage of hematopoietic differentiation. The WDR5 protein is a core component of this complex and its interaction with the MLL1 protein is indispensable for the complex's enzymatic activity. Therefore, inhibiting the WDR5-MLL1 interaction presents a targeted approach to dismantle the oncogenic machinery driving these leukemias.

This compound: Mechanism of Action

This compound is a peptidomimetic compound designed to competitively bind to the "WIN" (WDR5-interacting) site on the WDR5 protein, a shallow groove that recognizes a specific arginine-containing motif within MLL1. By occupying this site, this compound directly prevents the association of MLL1 with WDR5, thereby disrupting the integrity and function of the MLL1 core complex. This leads to a reduction in H3K4 methylation at the promoter regions of MLL1 target genes, downregulation of their expression, and ultimately, induction of apoptosis and cell growth inhibition in MLL1-rearranged leukemia cells.

Signaling Pathway

Caption: WDR5-MLL1 signaling and this compound inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its high potency and cellular efficacy.

| Biochemical Activity | Value | Reference |

| WDR5 Binding Affinity (IC50) | 2.4 nM | [1][2][3][4] |

| WDR5 Binding Affinity (Ki) | < 1 nM | [1][4] |

| In vitro HMT Assay (IC50) | 0.4 - 0.9 µM | [1][3] |

| Cellular Activity | Cell Line | Value (IC50) | Reference |

| Cell Growth Inhibition | MV4;11 (MLL-AF4) | 25 µM | [1][3] |

| Cell Growth Inhibition | KOPN8 (MLL-ENL) | 25 µM | [1][3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound and similar compounds.

Fluorescence Polarization (FP) Assay for WDR5-MLL1 Interaction

This assay quantitatively measures the binding affinity of inhibitors to the WDR5 protein by competing with a fluorescently labeled peptide derived from the MLL1 WIN motif.

Materials:

-

Recombinant human WDR5 protein (truncated, residues 23-334)

-

Fluorescently labeled MLL1 peptide (e.g., FAM-Ac-GSARAEVHLRKS-NH₂)

-

This compound

-

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT

-

384-well, low-volume, black, non-binding surface plates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Prepare a serial dilution of this compound in Assay Buffer.

-

In a 384-well plate, add WDR5 protein to a final concentration of 10 nM.

-

Add the serially diluted this compound or vehicle control (DMSO) to the wells.

-

Incubate for 15 minutes at room temperature.

-

Add the fluorescently labeled MLL1 peptide to a final concentration of 5 nM.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Measure fluorescence polarization on a plate reader (Excitation: 485 nm, Emission: 528 nm).

-

Calculate IC₅₀ values by fitting the data to a four-parameter logistic equation.

Experimental Workflow: Fluorescence Polarization Assay

Caption: Workflow for the Fluorescence Polarization assay.

In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the enzymatic activity of the MLL1 core complex and the inhibitory effect of this compound.

Materials:

-

Reconstituted MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L)

-

Histone H3 peptide (1-21) substrate

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

This compound

-

HMT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 50 mM NaCl, 1 mM DTT

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of this compound in HMT Assay Buffer.

-

In a reaction tube, combine the MLL1 core complex (final concentration ~50 nM) with the H3 peptide substrate (final concentration ~10 µM).

-

Add the serially diluted this compound or vehicle control.

-

Pre-incubate for 10 minutes at 30°C.

-

Initiate the reaction by adding [³H]-SAM (final concentration ~1 µM).

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction by spotting the mixture onto phosphocellulose filter paper and air-drying.

-

Wash the filter paper three times with 50 mM sodium bicarbonate (pH 9.0).

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate IC₅₀ values from the dose-response curve.

Cellular Assays

-

Cell Lines: MV4;11 (MLL-AF4) and KOPN8 (MLL-ENL) leukemia cell lines.

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Seed cells at a density of 2 x 10⁵ cells/mL and treat with various concentrations of this compound (or DMSO as a vehicle control) for the desired time points (e.g., 48, 72, 96 hours).

Cell viability can be assessed using a CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

After treatment with this compound, harvest cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Experimental Workflow: Apoptosis Assay

Caption: Workflow for the Annexin V apoptosis assay.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

qPCR instrument

-

Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB)

Primer Sequences (Human):

-

HOXA9 Forward: 5'-GCCGGCCTTATGGCATTAA-3'[2]

-

HOXA9 Reverse: 5'-TGGAGGAGAACCACAAGCATAGT-3'[2]

-

MEIS1 Forward: 5'-AAGCAGTTGGCACAAGACACGG-3'

-

MEIS1 Reverse: 5'-CTGCTCGGTTGGACTGGTCTAT-3'

-

GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'

-

GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

Procedure:

-

Extract total RNA from this compound-treated and control cells.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using the specified primers and a suitable master mix.

-

Analyze the data using the ΔΔCt method to determine the relative expression of target genes, normalized to the housekeeping gene.

Conclusion

This compound is a highly potent and specific inhibitor of the WDR5-MLL1 interaction. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to further investigate the therapeutic potential of targeting this critical epigenetic axis in leukemia and other cancers where the WDR5-MLL1 interaction plays a pathogenic role. The provided methodologies can be adapted for the screening and characterization of other novel WDR5-MLL1 inhibitors.

References

An In-depth Technical Guide on the Biological Activity of HMTase Inhibitor IX TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone methyltransferase (HMTase) Inhibitor IX, also known as MM-102, is a potent and cell-permeable peptidomimetic that acts as a high-affinity inhibitor of the interaction between Mixed Lineage Leukemia 1 (MLL1) and WD repeat-containing protein 5 (WDR5).[1][2] This interaction is a critical component of the MLL1 core complex, which is responsible for the methylation of histone H3 at lysine 4 (H3K4), a key epigenetic mark associated with active gene transcription. Dysregulation of the MLL1 complex, often through chromosomal translocations leading to MLL1 fusion proteins, is a hallmark of certain aggressive leukemias. HMTase Inhibitor IX TFA (the trifluoroacetate salt of MM-102) represents a targeted therapeutic strategy to disrupt the function of the MLL1 complex, thereby inhibiting the proliferation of MLL1-dependent cancer cells. This guide provides a comprehensive overview of the biological activity of HMTase Inhibitor IX TFA, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols.

Mechanism of Action

HMTase Inhibitor IX TFA functions by competitively binding to a shallow pocket on the surface of WDR5, the same site that recognizes the conserved 'Win' (WDR5 interaction) motif of MLL1.[1][2] This binding event physically obstructs the association of MLL1 with WDR5, which is an essential prerequisite for the assembly and enzymatic activity of the MLL1 core complex. The disruption of this protein-protein interaction leads to a significant reduction in the levels of H3K4 methylation at the promoter regions of MLL1 target genes, such as HOXA9 and MEIS1, which are critical for leukemogenesis.[1] The subsequent downregulation of these oncogenic target genes results in the inhibition of cell growth and the induction of apoptosis in leukemia cells harboring MLL1 fusion proteins.[1][2]

Signaling Pathway

Caption: MLL1-WDR5 signaling pathway and the inhibitory action of HMTase Inhibitor IX.

Quantitative Data

The biological activity of HMTase Inhibitor IX TFA has been quantified through various in vitro assays. The following tables summarize the key findings.

| Binding Affinity and Enzymatic Inhibition | |

| Parameter | Value |

| WDR5 Binding (IC50) | 2.4 nM |

| WDR5 Binding (Ki) | < 1 nM |

| MLL1 HMT Activity (IC50) | 0.4 nM |

| Cellular Activity in MLL-rearranged Leukemia Cell Lines | |

| Cell Line | GI50 (7 days) |

| MV4;11 (MLL-AF4) | 25 µM |

| KOPN8 (MLL-ENL) | 25 µM |

| K562 (BCR-ABL) | 84 µM |

| Effect on MLL1 Target Gene Expression | |

| Gene | Reduction in mRNA Expression |

| HoxA9 | 76% |

| Meis-1 | 36% |

| (Data obtained from myeloblasts derived from MLL1-AF9-transduced murine bone marrow cells treated with 50 µM MM-102 for 96 hours) |

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for WDR5/MLL1 Interaction

This assay is used to measure the binding affinity of HMTase Inhibitor IX TFA to WDR5.

Workflow:

Caption: Experimental workflow for the TR-FRET based WDR5/MLL1 interaction assay.

Detailed Methodology:

-

Reagent Preparation:

-

Recombinant human His-tagged WDR5 and a biotinylated peptide corresponding to the MLL1 Win motif are expressed and purified.

-

A TR-FRET buffer is prepared (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).

-

Serial dilutions of HMTase Inhibitor IX TFA are prepared in the TR-FRET buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add the TR-FRET buffer, His-tagged WDR5, biotinylated MLL1 peptide, and the serially diluted inhibitor.

-

Add Europium-labeled anti-His antibody (donor) and Streptavidin-Allophycocyanin (APC) (acceptor).

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence at 615 nm (Europium emission) and 665 nm (APC emission) after excitation at 320 nm using a TR-FRET compatible plate reader.

-

The TR-FRET ratio (665 nm / 615 nm) is calculated.

-

The IC50 value is determined by plotting the TR-FRET ratio against the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Cell Growth Inhibition Assay

This assay determines the effect of HMTase Inhibitor IX TFA on the proliferation of leukemia cell lines.

Workflow:

Caption: Experimental workflow for the cell growth inhibition assay using MTS reagent.

Detailed Methodology:

-

Cell Culture:

-

Leukemia cell lines (e.g., MV4;11, KOPN8, K562) are maintained in appropriate culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).

-

-

Assay Procedure:

-

Cells are seeded into 96-well plates at a predetermined density.

-

A serial dilution of HMTase Inhibitor IX TFA is added to the wells.

-

The plates are incubated for 7 days at 37°C in a humidified atmosphere with 5% CO2.

-

-

Cell Viability Measurement (MTS Assay):

-

After the incubation period, a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

-

The plates are incubated for an additional 1-4 hours at 37°C.

-

The absorbance at 490 nm is measured using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells.

-

The GI50 (concentration that causes 50% growth inhibition) is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Apoptosis Assay

This assay is used to determine if the observed cell growth inhibition is due to the induction of apoptosis.

Workflow:

Caption: Experimental workflow for the apoptosis assay using Annexin V and PI staining.

Detailed Methodology:

-

Cell Treatment:

-

Leukemia cells (e.g., MV4;11) are treated with a fixed concentration of HMTase Inhibitor IX TFA (e.g., 50 µM) or vehicle control for 4 days.

-

-

Cell Staining:

-

Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.

-

The cells are incubated at room temperature for 15 minutes in the dark.

-

-

Flow Cytometry Analysis:

-

The stained cells are analyzed by flow cytometry.

-

FITC and PI fluorescence are detected.

-

-

Data Interpretation:

-

Viable cells are Annexin V-negative and PI-negative.

-

Early apoptotic cells are Annexin V-positive and PI-negative.

-

Late apoptotic or necrotic cells are Annexin V-positive and PI-positive.

-

The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induction.

-

Conclusion

HMTase Inhibitor IX TFA (MM-102) is a highly potent and specific inhibitor of the WDR5/MLL1 protein-protein interaction. By disrupting the formation of the MLL1 core complex, it effectively reduces H3K4 methylation, leading to the downregulation of key oncogenes and subsequent growth inhibition and apoptosis in MLL-rearranged leukemia cells. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on epigenetic therapies for cancer.

References

MM-102 TFA: A Technical Guide to its Mechanism and Effect on Histone H3K4 Methylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone H3 Lysine 4 (H3K4) methylation is a critical epigenetic modification associated with active gene transcription. Its dysregulation, particularly through the activity of the Mixed Lineage Leukemia 1 (MLL1) complex, is a hallmark of aggressive acute leukemias. MM-102 is a potent, cell-permeable, peptidomimetic inhibitor that targets a key protein-protein interaction essential for MLL1 enzymatic activity. This document provides a comprehensive technical overview of MM-102's mechanism of action, its quantitative effects on H3K4 methylation, and detailed protocols for key experimental evaluations.

Mechanism of Action: Disrupting the MLL1 Core Complex

MM-102 functions by directly interfering with the assembly of the MLL1 core complex, which is required for its histone methyltransferase (HMT) activity. The MLL1 catalytic subunit must associate with a sub-complex of proteins—WDR5, RbBP5, and ASH2L—to achieve robust H3K4 methylation. MM-102 was specifically designed to disrupt the critical interaction between MLL1 and WD-repeat domain 5 (WDR5)[1].

The inhibitor is a peptidomimetic that mimics the MLL1 "Win" motif, competitively binding to a shallow pocket on the surface of WDR5 with high affinity[1][2]. This binding event physically prevents the incorporation of MLL1 into the WDR5/RbBP5/ASH2L complex, leading to a catalytically inactive state and a subsequent reduction in H3K4 methylation at MLL1 target gene loci[1][3][4].

Caption: Signaling pathway of MLL1 complex activation and its inhibition by MM-102.

Quantitative Efficacy of MM-102

The potency of MM-102 has been quantified through various in vitro and cell-based assays. The data consistently demonstrates high-affinity binding to its target, WDR5, and potent, selective inhibition of MLL-rearranged leukemia cells.

Table 1: In Vitro Inhibitory Activity of MM-102

| Assay Type | Parameter | Value | Reference |

| WDR5/MLL Interaction | IC₅₀ | 2.4 nM | [3] |

| WDR5 Binding | Kᵢ | < 1 nM | [1] |

| MLL1 HMT Activity | IC₅₀ | 0.4 nM | [2] |

Table 2: Cellular Activity of MM-102 in Leukemia Cell Lines

| Cell Line | MLL Status | Assay Type | Parameter | Value | Reference |

| MV4;11 | MLL-AF4 Fusion | Growth Inhibition | GI₅₀ (7 days) | 25 µM | [2] |

| KOPN8 | MLL-ENL Fusion | Growth Inhibition | GI₅₀ (7 days) | 25 µM | [2] |

| K562 | BCR-ABL (MLL WT) | Growth Inhibition | GI₅₀ (7 days) | 84 µM | [2] |

| MV4;11 | MLL-AF4 Fusion | Apoptosis Induction | >75% after 4 days | 50 µM | [2] |

Detailed Experimental Protocols

The following protocols are based on methodologies reported in the primary literature for the characterization of MM-102 and similar compounds.

In Vitro Histone Methyltransferase (HMT) Assay

This assay quantifies the enzymatic activity of the MLL1 complex and its inhibition by MM-102.

-

Complex Assembly: Recombinant MLL1-SET domain, WDR5, RbBP5, and ASH2L proteins are incubated on ice for 30 minutes in HMT assay buffer (50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 50 mM NaCl, 1 mM DTT) to allow for the formation of the active core complex.

-

Inhibitor Incubation: The assembled MLL1 complex (final concentration ~0.5 µM) is pre-incubated with varying concentrations of MM-102 (or DMSO vehicle control) for 10 minutes at room temperature.

-

Reaction Initiation: The methylation reaction is initiated by adding a master mix containing a histone H3 peptide substrate (e.g., H3 1-21, final concentration 50 µM) and the methyl donor, S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM, final concentration ~1.5 µCi).

-

Reaction Incubation: The reaction is allowed to proceed for 30-60 minutes at 30°C.

-

Termination and Detection: The reaction is stopped by spotting the mixture onto P81 phosphocellulose paper. The paper is washed three times with sodium bicarbonate buffer to remove unincorporated [³H]-SAM. The dried paper is then placed in a scintillation vial with a scintillant, and the incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: Scintillation counts are converted to percent inhibition relative to the DMSO control, and IC₅₀ values are calculated using a non-linear regression curve fit.

Cell Viability and Growth Inhibition Assay (MTT Assay)

This protocol assesses the effect of MM-102 on the proliferation of leukemia cell lines.

-

Cell Seeding: Leukemia cells (e.g., MV4;11, KOPN8) are seeded into 96-well plates at a density of 5 x 10⁴ cells/mL in their recommended culture medium[5].

-

Compound Treatment: Cells are treated with a serial dilution of MM-102 (e.g., from 0.1 µM to 100 µM) or a DMSO vehicle control.

-

Incubation: Plates are incubated for the desired duration (e.g., 72 hours to 7 days) under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

-

Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Absorbance values are normalized to the DMSO-treated control wells to determine the percentage of cell viability. GI₅₀ (or IC₅₀) values are calculated using a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by MM-102.

Caption: Experimental workflow for assessing apoptosis via Annexin V/PI staining.

-

Cell Treatment: Leukemia cells (e.g., MV4;11) are treated with MM-102 (e.g., 50 µM) or DMSO for the desired time (e.g., 4 days)[2].

-

Cell Harvesting: Cells are collected by centrifugation.

-

Washing: Cells are washed twice with ice-cold PBS.

-

Staining: Cells are resuspended in 1X Annexin V Binding Buffer. FITC-conjugated Annexin V and Propidium Iodide (PI) are added according to the manufacturer's protocol[6][7].

-

Incubation: The cell suspension is incubated for 15 minutes at room temperature in the dark.

-

Analysis: Samples are analyzed immediately on a flow cytometer. The cell population is gated into four quadrants: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is a generalized procedure for assessing H3K4me3 levels at specific gene promoters following MM-102 treatment.

-

Cell Treatment and Cross-linking: Cells are treated with MM-102 or DMSO. Formaldehyde is added directly to the culture medium to a final concentration of 1% and incubated for 10 minutes at room temperature to cross-link proteins to DNA. Glycine is added to quench the reaction.

-

Cell Lysis and Chromatin Shearing: Cells are washed and lysed to release nuclei. The nuclei are then lysed, and the chromatin is sheared into fragments of 200-500 bp using sonication.

-

Immunoprecipitation (IP): The sheared chromatin is pre-cleared with Protein A/G beads. A specific antibody against H3K4me3 is added to the chromatin and incubated overnight at 4°C with rotation.

-

Immune Complex Capture: Protein A/G beads are added to capture the antibody-histone-DNA complexes.

-

Washing: The beads are washed sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: The chromatin is eluted from the beads. The protein-DNA cross-links are reversed by incubating at 65°C overnight with NaCl.

-

DNA Purification: DNA is purified using phenol-chloroform extraction or a column-based kit.

-

Analysis: The enrichment of specific DNA sequences (e.g., promoters of HoxA9, Meis-1) is quantified using quantitative real-time PCR (qPCR) or analyzed genome-wide using next-generation sequencing (ChIP-seq)[8][9][10].

Conclusion

MM-102 TFA is a highly potent and specific inhibitor of the MLL1-WDR5 interaction. By disrupting the integrity of the MLL1 core complex, it effectively ablates the enzyme's H3K4 methyltransferase activity. This mechanism translates to selective growth inhibition and apoptosis induction in leukemia cells dependent on MLL1 fusion proteins. The data and protocols presented herein provide a technical foundation for researchers utilizing MM-102 as a chemical probe to investigate the role of H3K4 methylation in health and disease, and for professionals in drug development exploring this pathway as a therapeutic target.

References

- 1. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. MM 102 | WDR5 | Tocris Bioscience [tocris.com]

- 4. researchgate.net [researchgate.net]

- 5. MV4-11 Cells [cytion.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The H3K4-methyl epigenome regulates leukemia stem cell oncogenic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

The Critical Role of WDR5 in MLL Fusion Protein-Driven Leukemogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mixed-lineage leukemia (MLL) fusion protein-driven leukemias are aggressive hematological malignancies with a poor prognosis. A key dependency for the oncogenic activity of MLL fusion proteins is their interaction with the WD40-repeat protein 5 (WDR5). WDR5 acts as a critical scaffolding protein, essential for the assembly and enzymatic activity of the MLL1 core complex. This complex, through its histone H3 lysine 4 (H3K4) methyltransferase activity, aberrantly activates the transcription of key proto-oncogenes, such as HOXA9 and MEIS1, driving leukemic transformation and maintenance. The indispensable nature of the WDR5-MLL interaction presents a compelling therapeutic target for the development of novel anti-leukemic agents. This technical guide provides an in-depth overview of the WDR5-MLL axis in leukemogenesis, detailed experimental protocols to investigate this interaction, and a summary of quantitative data related to its inhibition.

The WDR5-MLL Complex: A Central Engine in Leukemogenesis

Chromosomal translocations involving the MLL1 gene (also known as KMT2A) generate oncogenic fusion proteins that retain the N-terminal portion of MLL1 fused to one of over 80 different partner proteins.[1] These fusion proteins are potent drivers of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1]

The retained N-terminal domain of MLL1 in the fusion protein is crucial for its oncogenic function as it mediates the interaction with essential cofactors, most notably the core components of the MLL1 methyltransferase complex: WDR5, Retinoblastoma-binding protein 5 (RbBP5), and Absent, small, or homeotic-like (ASH2L).[2][3][4] WDR5 is a pivotal component of this complex, acting as a scaffold that directly binds to a conserved "Win" (WDR5-interaction) motif within the MLL1 protein.[1][5] This interaction is a prerequisite for the assembly of the functional MLL1 core complex and is essential for its histone H3K4 methyltransferase activity.[1][2]

The assembled MLL fusion protein complex is recruited to the promoter regions of target genes, leading to the trimethylation of H3K4 (H3K4me3), an epigenetic mark strongly associated with active gene transcription.[6][7] This aberrant epigenetic modification results in the sustained high-level expression of critical downstream target genes, including the homeobox genes HOXA9 and MEIS1.[8] The persistent activation of these genes disrupts normal hematopoietic differentiation and promotes uncontrolled proliferation of leukemic blasts, thereby driving the leukemogenic process.[8]

dot

Caption: Signaling pathway of WDR5 in MLL fusion protein-driven leukemogenesis.

Quantitative Data Summary

The development of small molecule inhibitors targeting the WDR5-MLL interaction is a promising therapeutic strategy. The following tables summarize key quantitative data for several of these inhibitors, including their binding affinities for WDR5 and their efficacy in inhibiting MLL complex activity and leukemic cell growth.

Table 1: Binding Affinities of Small Molecule Inhibitors to WDR5

| Compound | Method | Binding Affinity (Kd) | Reference |

| OICR-9429 | Biacore | 51 nM | [9] |

| OICR-9429 | Fluorescence Polarization | 64 nM | [9] |

| OICR-9429 | Isothermal Titration Calorimetry (ITC) | 52 nM | [9] |

| OICR-9429 | Not Specified | 93 ± 28 nM | [6] |

| WDR5-0103 | Isothermal Titration Calorimetry (ITC) | 450 nM | [1] |

| Ac7 | Not Specified | 9.17 ± 4.01 nM | [10] |

| DDO-2117 | Not Specified | 13.6 nM | [11] |

| MM-102 | Not Specified | < 1 nM (Ki) | [12] |

| Ac-ARA-NH2 | Not Specified | 120 nM (Ki) | [13] |

| Ac-ART-NH2 | Not Specified | 20 nM (Ki) | [13] |

Table 2: Inhibitory Concentrations (IC50) of WDR5-MLL Interaction Inhibitors

| Compound | Assay | Target | IC50 | Reference |

| OICR-9429 | Cell-based | WDR5-MLL1 interaction | < 1 µM | [9] |

| OICR-9429 | Cell-based | WDR5-RbBP5 interaction | < 1 µM | [9] |

| WDR5-0103 | In vitro HMT assay | Trimeric MLL complex (125 nM) | 39 ± 10 µM | [1] |

| WDR5-0103 | In vitro HMT assay | Trimeric MLL complex (500 nM) | 83 ± 10 µM | [1] |

| WDR5-0103 | In vitro HMT assay | Trimeric MLL complex (1000 nM) | 280 ± 12 µM | [1] |

| MM-102 | In vitro HMT assay | MLL1 complex | 2.4 nM | [14] |

| MM-589 | In vitro HMT assay | MLL H3K4 methyltransferase | 12.7 nM | [14] |

| MM-589 | Cell proliferation | MLL-rearranged leukemia cells | 0.90 nM | [14] |

| Compound 23 | In vitro HMT assay | MLL1 complex | 104 nM | [15] |

| DDO-2117 | In vitro HMT assay | MLL1 complex | 0.19 µM | [11] |

Key Experimental Protocols

Investigating the role of WDR5 in MLL-driven leukemia relies on a variety of molecular and cellular biology techniques. Below are detailed protocols for two fundamental experiments: Co-Immunoprecipitation (Co-IP) to study protein-protein interactions and Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to identify genomic binding sites.

Co-Immunoprecipitation (Co-IP) of WDR5 and MLL Fusion Proteins

This protocol details the steps to demonstrate the physical interaction between WDR5 and an MLL fusion protein in leukemic cells.

dot

Caption: Experimental workflow for Co-Immunoprecipitation.

Materials:

-

Leukemia cell line expressing an MLL fusion protein (e.g., MV4-11, MOLM-13)

-

Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)

-

Primary antibodies: Rabbit anti-WDR5, Mouse anti-MLL (N-terminal specific)

-

Isotype control antibodies: Rabbit IgG, Mouse IgG

-

Protein A/G magnetic beads or agarose beads

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Cell Lysis:

-

Harvest approximately 20-50 million leukemia cells by centrifugation.

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the pellet in 1 mL of ice-cold Co-IP Lysis Buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

-

Pre-clearing the Lysate:

-

Add 20-30 µL of Protein A/G beads to the cell lysate.

-

Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.

-

Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add 2-5 µg of the primary antibody (e.g., anti-WDR5) or the corresponding isotype control IgG to the pre-cleared lysate.

-

Incubate on a rotator for 2-4 hours or overnight at 4°C.

-

Add 30 µL of Protein A/G beads to each sample and incubate for an additional 1-2 hours at 4°C.

-

-

Washes:

-

Pellet the beads and discard the supernatant.

-

Wash the beads three to five times with 1 mL of ice-cold Co-IP Wash Buffer. After the final wash, carefully remove all supernatant.

-

-

Elution and Analysis:

-

Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

-

Pellet the beads and load the supernatant onto an SDS-PAGE gel.

-

Perform Western blotting and probe with the antibody against the suspected interacting protein (e.g., anti-MLL).

-

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for WDR5

This protocol outlines the steps to identify the genome-wide binding sites of WDR5 in leukemia cells, providing insights into the genes it regulates.

dot

Caption: Experimental workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).

Materials:

-

Leukemia cell line (e.g., RS4;11, THP-1)

-

Formaldehyde (37%)

-

Glycine

-

ChIP Lysis Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% Sodium Deoxycholate, 0.1% SDS, with protease inhibitors)

-

ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)

-

ChIP Wash Buffers (low salt, high salt, LiCl)

-

Elution Buffer (1% SDS, 0.1 M NaHCO3)

-

RNase A and Proteinase K

-

Anti-WDR5 ChIP-grade antibody

-

IgG control antibody

-

DNA purification kit

-

Next-generation sequencing library preparation kit

Procedure:

-

Cross-linking:

-

Harvest 10-20 million cells per ChIP.

-

Resuspend cells in culture medium and add formaldehyde to a final concentration of 1%.

-

Incubate for 10 minutes at room temperature with gentle rotation.

-

Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

-

Wash cells twice with ice-cold PBS.

-

-

Chromatin Preparation:

-

Lyse the cells in ChIP Lysis Buffer.

-

Sonicate the lysate to shear chromatin to an average size of 200-600 bp. Optimization of sonication conditions is critical.

-

Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

-

-

Immunoprecipitation:

-

Dilute the chromatin with ChIP Dilution Buffer.

-

Set aside a small aliquot as "input" control.

-

Add 5-10 µg of anti-WDR5 antibody or IgG control to the diluted chromatin.

-

Incubate overnight at 4°C with rotation.

-

Add Protein A/G beads and incubate for another 2-4 hours.

-

-

Washes and Elution:

-

Sequentially wash the beads with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elute the chromatin from the beads using Elution Buffer.

-

-

Reverse Cross-linking and DNA Purification:

-

Add NaCl to the eluates and input sample and incubate at 65°C for at least 4 hours to reverse the cross-links.

-

Treat with RNase A and then Proteinase K.

-

Purify the DNA using a DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare sequencing libraries from the purified ChIP DNA and input DNA according to the manufacturer's instructions.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align sequenced reads to the reference genome.

-

Perform peak calling to identify genomic regions enriched for WDR5 binding.

-

Annotate peaks to nearby genes and perform functional enrichment analysis.

-

Therapeutic Targeting of the WDR5-MLL Interaction

The critical dependence of MLL fusion-driven leukemias on the WDR5-MLL interaction has made it an attractive target for therapeutic intervention. The development of small molecules that disrupt this protein-protein interaction has shown significant promise in preclinical studies.[16][17] These inhibitors typically bind to the "Win" site on WDR5, a pocket that recognizes a key arginine residue in the MLL protein, thereby preventing the assembly of the functional MLL core complex.[1][6]

Inhibition of the WDR5-MLL interaction leads to a cascade of anti-leukemic effects, including:

-

Inhibition of H3K4 methylation: Disruption of the complex abrogates its methyltransferase activity, leading to a global reduction in H3K4me3 levels at target gene promoters.[7]

-

Downregulation of oncogenic gene expression: The loss of the activating H3K4me3 mark results in the transcriptional repression of key downstream targets like HOXA9 and MEIS1.[7]

-

Induction of apoptosis and cell cycle arrest: The suppression of the pro-leukemic gene expression program leads to programmed cell death and a halt in the proliferation of leukemia cells.[7]

-

Promotion of myeloid differentiation: Inhibition of the WDR5-MLL complex can trigger the differentiation of leukemic blasts into more mature myeloid cells.[6]

dot

References

- 1. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Reactome | Formation of WDR5-containing histone-modifying complexes [reactome.org]

- 5. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WDR5 high expression and its effect on tumorigenesis in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scitechnol.com [scitechnol.com]

- 10. Therapeutic targeting of WDR5-MLL1 by EMBOW-derived peptides suppresses leukemia progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of the Binding of Mixed Lineage Leukemia 1 (MLL1) and Histone 3 Peptides to WD Repeat Domain 5 (WDR5) for the Design of Inhibitors of the MLL1–WDR5 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structure-based design and synthesis of small molecular inhibitors disturbing the interaction of MLL1-WDR5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [PDF] Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia | Semantic Scholar [semanticscholar.org]

- 17. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Downstream Effects of Menin-MLL Inhibition on HoxA9 and Meis-1 Expression

Disclaimer: Information regarding a specific compound designated "MM-102 TFA" and its effects on HoxA9 and Meis-1 expression is not available in the public domain. This guide utilizes publicly available data for well-characterized menin-MLL inhibitors, such as VTP50469 and others, as representative examples to illustrate the downstream effects on this critical oncogenic pathway. These inhibitors serve as a proxy to fulfill the core requirements of this technical guide.

Executive Summary

The interaction between the protein menin, encoded by the MEN1 gene, and the histone methyltransferase Mixed Lineage Leukemia (MLL1, also known as KMT2A) is a critical dependency for the development and progression of certain acute leukemias.[1][2][3] This protein-protein interaction (PPI) is essential for the recruitment of MLL1 fusion proteins to target genes, leading to the aberrant upregulation of key downstream effectors, including the homeobox transcription factors HoxA9 and Meis-1.[1][3][4] The overexpression of HoxA9 and its cofactor Meis-1 drives a leukemogenic program by promoting proliferation and blocking hematopoietic differentiation.[3][5]

Small molecule inhibitors that disrupt the menin-MLL interaction represent a promising therapeutic strategy. These agents bind to a pocket on menin that is critical for MLL1 binding, thereby displacing the MLL1 complex from chromatin.[1] This leads to the specific downregulation of HoxA9 and Meis-1 expression, inducing differentiation and apoptosis in leukemia cells dependent on this pathway.[1][4][5] This guide provides an in-depth overview of the mechanism, quantitative effects, and experimental protocols used to assess the impact of menin-MLL inhibitors on HoxA9 and Meis-1 expression.

Mechanism of Action: Disrupting the Menin-MLL1 Interaction

Menin acts as a scaffold protein, tethering the MLL1 complex to chromatin at specific gene loci.[4] In leukemias with MLL rearrangements (MLL-r) or NPM1 mutations (NPM1c), this interaction is hijacked to maintain high levels of HoxA9 and Meis-1 transcription.[4][6][7]

-

In MLL-rearranged Leukemia: The N-terminus of the MLL protein, which contains the menin-binding domain, is retained in all oncogenic MLL fusion proteins.[3][8] Menin is therefore essential for the oncogenic function of these fusion proteins.[3][8]

-

In NPM1-mutant AML: The menin-MLL1 complex is a key oncogenic driver responsible for the upregulation of HoxA9 and Meis-1.[6]

Menin inhibitors are small molecules designed to fit into the MLL-binding pocket on the menin protein.[1] By competitively occupying this site, these inhibitors prevent the physical interaction between menin and MLL1 (or MLL1-fusion proteins). This leads to the eviction of the complex from chromatin, subsequent loss of histone methylation marks (e.g., H3K79me2), and transcriptional repression of target genes like HoxA9 and Meis-1.[4][6][9]

References

- 1. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers [mdpi.com]

- 3. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanism and potential of menin inhibitors in NMP1-mutated and KMT2A-rearranged AML | VJHemOnc [vjhemonc.com]

- 5. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. ashpublications.org [ashpublications.org]

- 9. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

The Epigenetic Disruptor MM-102 TFA: A Technical Guide to its Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

MM-102 TFA is a potent, small-molecule inhibitor targeting the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1). This interaction is critical for the histone methyltransferase (HMT) activity of the MLL1 complex, a key player in the epigenetic regulation of gene expression. Dysregulation of the MLL1 complex is a hallmark of certain aggressive leukemias, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the cellular pathways affected by this compound, detailed experimental protocols for its investigation, and quantitative data summarizing its activity.

Core Mechanism of Action: Inhibition of the WDR5/MLL1 Interaction

This compound functions as a high-affinity antagonist of the WDR5/MLL1 interaction, with a reported IC50 of 2.4 nM and an estimated Ki of less than 1 nM in WDR5 binding assays.[1][2][3] This binding affinity is over 200 times more potent than the ARA peptide, a known WDR5 binder.[1] By binding to WDR5, this compound prevents the proper assembly and function of the MLL1 core complex, which is essential for catalyzing the trimethylation of histone H3 at lysine 4 (H3K4me3).[2] H3K4me3 is an epigenetic mark strongly associated with active gene transcription. The inhibition of this process by this compound leads to a global reduction in H3K4me3 levels, particularly at the promoters of MLL1 target genes.[2][4]

Signaling Pathway Diagram

Caption: this compound inhibits the WDR5/MLL1 interaction, leading to reduced H3K4me3 and altered gene expression.

Cellular Pathways and Downstream Effects

The primary consequence of WDR5/MLL1 inhibition by this compound is the suppression of MLL1-dependent gene transcription. This has profound effects on cellular processes, particularly in the context of MLL-rearranged leukemias.

Gene Expression

This compound treatment leads to the downregulation of key MLL1 target genes that are critical for leukemogenesis. These include:

-

HOXA9 and MEIS1: Homeobox genes that are aberrantly expressed in MLL-rearranged leukemia and are crucial for the proliferation and survival of leukemia stem cells.[1]

-

MYC: A proto-oncogene that drives cell proliferation.

-

BCL2: An anti-apoptotic protein that promotes cell survival.

Cell Growth and Viability

This compound exhibits potent anti-proliferative activity against leukemia cell lines harboring MLL1 fusion proteins. It dose-dependently inhibits the growth of cell lines such as MV4;11 (MLL-AF4) and KOPN8 (MLL-ENL), with a reported IC50 of 25 µM in both cell lines.[1] Complete inhibition of cell growth in these lines is observed at a concentration of 75 µM.[1]

Apoptosis

By downregulating anti-apoptotic proteins like BCL2 and disrupting pro-survival signaling, this compound effectively induces apoptosis in MLL-rearranged leukemia cells.[1][3] This selective induction of programmed cell death is a key component of its therapeutic potential.

Cell Cycle

While specific studies on this compound's effect on the cell cycle are not extensively detailed in the public domain, inhibitors of the MLL1 complex, such as MM-401, have been shown to induce cell cycle arrest. It is highly probable that this compound exerts a similar effect, halting cell cycle progression and contributing to its anti-proliferative activity.

Quantitative Data Summary

| Parameter | Value | Assay/System | Reference |

| WDR5/MLL Interaction IC50 | 2.4 nM | WDR5 Binding Assay | [1][2][3] |

| Estimated Ki | < 1 nM | WDR5 Binding Assay | [2] |

| HMT Assay IC50 | 0.4 - 0.9 µM | In Vitro Histone Methyltransferase Assay | [1] |

| Cell Growth IC50 (MV4;11) | 25 µM | Cell Viability Assay | [1][5] |

| Cell Growth IC50 (KOPN8) | 25 µM | Cell Viability Assay | [1][5] |

| Complete Cell Growth Inhibition | 75 µM | Cell Viability Assay (MV4;11, KOPN8) | [1][5] |

Experimental Protocols

The following are generalized protocols for key experiments to investigate the effects of this compound. Researchers should optimize concentrations and incubation times for their specific cell systems.

In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the enzymatic activity of the MLL1 complex in the presence of this compound.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing 50 mM HEPES (pH 7.8), 100 mM NaCl, 1.0 mM EDTA, and 5% glycerol.

-

Cofactor: Add 1.5 µCi of the cofactor ³H-S-adenosylmethionine to each reaction.

-

Substrate: Use a 10-residue H3 peptide as the substrate at a final concentration of 50 µM.

-

Inhibitor: Add this compound at concentrations ranging from 0.125 to 128 µM.

-

Enzyme Complex: Add the pre-assembled WDR5/RbBP5/ASH2L complex to a final concentration of 0.5 µM for each protein.

-

Incubation: Incubate the reaction for 2-5 minutes at 22°C.

-

Detection: Measure the incorporation of the tritiated methyl group into the H3 peptide using a scintillation counter.

Experimental Workflow: HMT Assay

Caption: Workflow for the in vitro Histone Methyltransferase (HMT) assay.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation of leukemia cell lines.

Methodology:

-

Cell Seeding: Seed leukemia cells (e.g., MV4;11, KOPN8) in a 96-well plate at a suitable density.

-

Treatment: Treat the cells with a range of this compound concentrations (e.g., 0-100 µM).

-

Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours).

-

Reagent Addition: Add a cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) to each well.

-

Incubation: Incubate according to the manufacturer's instructions to allow for colorimetric or fluorometric development.

-

Measurement: Read the absorbance or fluorescence using a plate reader.

-

Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Apoptosis Assay (Western Blot for Cleaved Caspase-3)

This assay detects the induction of apoptosis by analyzing the cleavage of key apoptotic proteins.

Methodology:

-

Cell Treatment: Treat leukemia cells with this compound at various concentrations and for different time points.

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Gene Expression Analysis (Quantitative PCR)

This method quantifies the changes in the expression of MLL1 target genes following treatment with this compound.

Methodology:

-

Cell Treatment: Treat cells with this compound.

-

RNA Extraction: Isolate total RNA from the cells using a suitable kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

qPCR: Perform quantitative PCR using primers specific for target genes (e.g., HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH).

-

Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

Chromatin Immunoprecipitation (ChIP) for H3K4me3

This technique is used to determine the levels of H3K4me3 at specific gene promoters.

Methodology:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K4me3.

-

Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G beads.

-

Washing: Wash the beads to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin and reverse the cross-links by heating.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Analysis: Analyze the purified DNA by qPCR using primers for the promoter regions of target genes.

Conclusion

This compound is a powerful research tool for investigating the role of the WDR5/MLL1 interaction and H3K4 methylation in normal and pathological cellular processes. Its high potency and specificity make it an attractive candidate for further preclinical development as a potential therapeutic for MLL-rearranged leukemias and other cancers dependent on this epigenetic pathway. The protocols and data presented in this guide provide a comprehensive resource for researchers aiming to explore the cellular and molecular effects of this promising epigenetic inhibitor.

References

- 1. cancer.wisc.edu [cancer.wisc.edu]

- 2. This compound | Histone Methyltransferase | TargetMol [targetmol.com]

- 3. Apoptosis western blot guide | Abcam [abcam.com]

- 4. Down-Regulation of H3K4me3 by MM-102 Facilitates Epigenetic Reprogramming of Porcine Somatic Cell Nuclear Transfer Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide on the Impact of MM-102 TFA on MLL1 Core Complex Assembly

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document elucidates the mechanism of action of MM-102 TFA, a potent inhibitor of the Mixed Lineage Leukemia 1 (MLL1) core complex, with a focus on its impact on the complex's assembly and enzymatic function. It provides a comprehensive overview of the MLL1 core complex, the role of its key components, and the disruptive effects of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Introduction to the MLL1 Core Complex

The Mixed Lineage Leukemia 1 (MLL1) protein is a histone H3 lysine 4 (H3K4) methyltransferase, playing a crucial role in regulating gene expression, particularly during development and hematopoiesis.[1][2] The catalytic activity of MLL1 is intrinsically weak and requires the assembly of a core complex for robust function.[3][4] This multi-protein complex, often referred to as the MLL1-WRAD complex, is composed of the MLL1 catalytic subunit, WD repeat-containing protein 5 (WDR5), Retinoblastoma-binding protein 5 (RbBP5), Absent, small, or homeotic-2-like (ASH2L), and Dumpy-30 (DPY30).[5][6] The proper assembly and function of this complex are critical for mono-, di-, and trimethylation of H3K4, epigenetic marks associated with active gene transcription.[1][7] Dysregulation of MLL1 activity, often due to chromosomal translocations leading to MLL1 fusion proteins, is a hallmark of aggressive acute leukemias.[2][8]

The Role of WDR5 in MLL1 Core Complex Assembly and a New Model for its Function

WDR5 serves as a critical scaffolding protein within the MLL1 core complex.[9][10][11] It directly interacts with the MLL1 protein through a conserved "Win" (WDR5-interacting) motif.[12] This interaction is essential for the integrity and enzymatic activity of the entire complex.[12][13] In the absence of WDR5, the stable association of MLL1 with other core components like RbBP5 and ASH2L is compromised.[12]

Initially, it was believed that WDR5's primary role was to recognize the histone H3 tail, presenting the K4 residue to the MLL1 SET domain for methylation. However, a newer model suggests that the recognition of the MLL1 Win motif by WDR5 is the pivotal event for the assembly and subsequent H3K4 dimethylation activity of the MLL1 core complex.[10]

This compound: A Potent Inhibitor of the MLL1-WDR5 Interaction

MM-102 is a peptidomimetic small molecule designed to specifically disrupt the protein-protein interaction between MLL1 and WDR5.[13][14] By targeting this crucial interaction, MM-102 effectively inhibits the assembly of a functional MLL1 core complex, thereby suppressing its histone methyltransferase activity.[15] This inhibitory action has significant downstream consequences, including the downregulation of MLL1 target genes such as HoxA9 and Meis-1, which are critical for leukemogenesis.[13][14] Consequently, MM-102 induces cell growth inhibition and apoptosis in leukemia cells harboring MLL1 fusion proteins.[13]

Quantitative Data on this compound Activity

The following table summarizes the key quantitative metrics demonstrating the potency of this compound.

| Parameter | Value | Description | Reference(s) |

| IC50 | 2.4 nM | Concentration for 50% inhibition of the MLL1-WDR5 interaction. | [15] |

| Ki | < 1 nM | Inhibition constant for binding to WDR5. | [13][14] |

| IC50 (HMT activity) | 0.32 µM | Concentration for 50% inhibition of MLL1 methyltransferase activity. | [15] |

| EC50 (cell proliferation) | ~25 µM | Effective concentration for 50% inhibition of MLL1-rearranged leukemia cell proliferation. | [4] |

Impact of this compound on MLL1 Core Complex Assembly: A Visual Representation

The following diagram illustrates the hierarchical assembly of the MLL1 core complex and the inhibitory action of this compound.

References

- 1. Mixed lineage leukemia: a structure-function perspective of the MLL1 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mixed-Lineage Leukemia 1 Inhibition Enhances the Differentiation Potential of Bovine Embryonic Stem Cells by Increasing H3K4 Mono-Methylation at Active Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure, function and inhibition of critical protein–protein interactions involving mixed lineage leukemia 1 and its fusion oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reactionbiology-com.3dcartstores.com [reactionbiology-com.3dcartstores.com]

- 6. The complex activities of the SET1/MLL complex core subunits in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Structural and biochemical insights into MLL1 core complex assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High-affinity, small-molecule peptidomimetic inhibitors of MLL1/WDR5 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MM-102 (HMTase Inhibitor IX) | WDR5/MLL抑制剂 | MCE [medchemexpress.cn]

The Trifluoroacetate Salt in MM-102: A Technical Guide to its Significance and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

MM-102 is a potent, high-affinity peptidomimetic inhibitor targeting the critical protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[1][2] As a key component of the MLL1 methyltransferase complex, the WDR5-MLL1 interaction is essential for the enzymatic activity that leads to histone H3 lysine 4 (H3K4) methylation, a mark associated with transcriptional activation.[1][2] Dysregulation of MLL1 activity, often through chromosomal translocations leading to MLL1 fusion proteins, is a hallmark of aggressive acute leukemias. MM-102 represents a promising therapeutic strategy by disrupting this interaction, thereby inhibiting MLL1's oncogenic activity.[1][2] This technical guide provides an in-depth analysis of MM-102, with a particular focus on the significance of its trifluoroacetate (TFA) salt form, detailing its biological activity, the experimental protocols for its evaluation, and the underlying signaling pathways.

The Role of the Trifluoroacetate Salt

MM-102 is typically supplied as a trifluoroacetate salt, a common feature for synthetic peptides and peptidomimetics.[3][4] This is a direct consequence of the methods used in its chemical synthesis and purification.

1.1. Origin in Synthesis and Purification: The synthesis of complex peptidomimetics like MM-102 often involves solid-phase peptide synthesis (SPPS). In the final step of SPPS, a strong acid is required to cleave the synthesized molecule from the solid resin support. Trifluoroacetic acid (TFA) is widely used for this purpose due to its effectiveness and volatility, which facilitates its removal.[3][4]

Furthermore, reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying the crude product to the high degree required for biological assays (>95%). TFA is a common mobile phase modifier in RP-HPLC, where it acts as an ion-pairing agent. It forms a salt with the positively charged moieties on the peptidomimetic, such as the guanidinium group in an arginine residue within MM-102's parent structure. This interaction masks the charges and improves the chromatographic separation, leading to a highly pure final product.[3][4] Upon lyophilization (freeze-drying) of the purified fractions, the volatile TFA is largely removed, but the TFA molecules that have formed ionic bonds with the peptidomimetic remain, resulting in the trifluoroacetate salt.

1.2. Physicochemical and Biological Implications: The presence of the TFA counter-ion can influence the physicochemical properties of MM-102, including its solubility and stability. For research purposes, MM-102 trifluoroacetate is readily soluble in organic solvents like DMSO for the preparation of stock solutions.[5]

However, researchers must be aware of the potential biological implications of the TFA salt. Residual TFA has been reported to interfere with in vitro and in vivo experiments.[4] For instance, it can affect cell proliferation assays and, in some cases, elicit an immune response. While several FDA-approved peptide drugs are formulated as TFA salts, it is a critical consideration during drug development. For preclinical and clinical studies, the TFA salt is often exchanged for a more biologically compatible counter-ion, such as acetate or hydrochloride.[3] For the majority of in vitro research applications involving MM-102, the use of appropriate vehicle controls in experiments is sufficient to mitigate potential confounding effects of the TFA salt.

Biological Activity and Quantitative Data

MM-102 is a highly potent inhibitor of the WDR5-MLL1 interaction. It was designed based on the minimal binding motif of MLL1, -CO-ARA-NH- (Ala-Arg-Ala).[1][2] Through extensive modification of this motif, MM-102 was developed to bind to WDR5 with high affinity, demonstrating a significant improvement over the initial peptide fragment.

The following tables summarize the quantitative data for the biological activity of MM-102 from key studies.

Table 1: In Vitro Binding Affinity and Enzyme Inhibition

| Parameter | Value | Assay Type | Reference |

| IC50 | 2.4 nM | Fluorescence Polarization | [1] |

| Ki | < 1 nM | Fluorescence Polarization | [1][2] |

| HMT IC50 | 0.4 - 0.9 µM | In Vitro HMT Assay | [1] |

Table 2: Cellular Activity of MM-102 in Leukemia Cell Lines

| Cell Line | MLL Fusion Protein | Assay Type | Parameter | Value | Reference |

| MV4;11 | MLL1-AF4 | Cell Growth | GI50 (7 days) | 25 µM | [1] |

| KOPN8 | MLL1-ENL | Cell Growth | GI50 (7 days) | 25 µM | [1] |

| K562 | BCR-ABL | Cell Growth | GI50 (7 days) | 84 µM | [1] |

| MV4;11 | MLL1-AF4 | Apoptosis | % Apoptosis (4 days, 50 µM) | >75% | [1] |

Table 3: Effect of MM-102 on MLL1 Target Gene Expression

| Gene | Cell Type | Treatment | Fold Change | Reference |

| HoxA9 | MLL1-AF9 transduced murine bone marrow | 50 µM MM-102 (96h) | ~76% reduction | [1] |

| Meis-1 | MLL1-AF9 transduced murine bone marrow | 50 µM MM-102 (96h) | ~36% reduction | [1] |

Signaling Pathways and Experimental Workflows

The mechanism of action of MM-102 is centered on the disruption of the MLL1 core complex, leading to the inhibition of its histone methyltransferase activity and subsequent downregulation of target genes that drive leukemogenesis.

MM-102 Mechanism of Action

Caption: Mechanism of MM-102 action on the MLL1 signaling pathway.

Experimental Workflow for Evaluating MM-102

Caption: General experimental workflow for the evaluation of MM-102.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of MM-102.[1][2]

Fluorescence Polarization (FP) Assay for WDR5 Binding

This competitive binding assay measures the ability of MM-102 to displace a fluorescently labeled peptide probe from WDR5.

-

Materials:

-

Recombinant WDR5 protein

-

Fluorescein-labeled MLL1 peptide probe (e.g., FAM-ARA)

-

MM-102 (as trifluoroacetate salt) dissolved in DMSO

-

Assay Buffer: 25 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100

-

384-well black, non-binding surface plates

-

Plate reader with fluorescence polarization capabilities

-

-

Procedure:

-

Prepare a solution of WDR5 protein and the FAM-ARA peptide probe in the assay buffer. The final concentrations should be optimized to achieve a stable and robust polarization signal (e.g., 12 nM WDR5 and 4 nM FAM-ARA).

-

Create a serial dilution of MM-102 in DMSO, and then dilute further in the assay buffer.

-

In the 384-well plate, add the MM-102 dilutions. Include wells with buffer and DMSO only as controls for minimum polarization (free probe) and maximum polarization (probe bound to WDR5), respectively.

-

Add the WDR5/FAM-ARA probe mixture to all wells.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence polarization on a plate reader (e.g., excitation at 485 nm and emission at 535 nm).

-

Calculate the percentage of inhibition for each concentration of MM-102 and fit the data to a dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the ability of MM-102 to inhibit the methylation of a histone H3 peptide by the reconstituted MLL1 core complex.

-

Materials:

-

Reconstituted MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L)

-

Histone H3 10-residue peptide substrate

-

3H-S-adenosylmethionine (3H-SAM)

-

MM-102 (as trifluoroacetate salt) dissolved in DMSO

-

Assay Buffer: 50 mM HEPES (pH 7.8), 100 mM NaCl, 1.0 mM EDTA, 5% glycerol

-

P81 phosphocellulose filter paper

-

50 mM Sodium Bicarbonate buffer (pH 9.0)

-

Scintillation fluid and counter

-

-

Procedure:

-

Pre-assemble the WDR5/RbBP5/ASH2L complex.

-

In a reaction tube, incubate the pre-assembled complex with varying concentrations of MM-102 for 2-5 minutes at 22°C.

-

Add the H3 peptide substrate and 3H-SAM.

-

Initiate the reaction by adding the MLL1 protein. The final concentration for each protein in the complex is typically around 0.5 µM.

-

Allow the reaction to proceed for 30 minutes.

-

Spot the reaction mixture onto P81 filter paper to capture the methylated peptide.

-

Wash the filter paper multiple times in 50 mM sodium bicarbonate buffer to remove unincorporated 3H-SAM.

-

Dry the filter paper and place it in a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Plot the remaining HMT activity against the MM-102 concentration to determine the IC50 value.

-

Cell Growth Inhibition Assay

This assay determines the effect of MM-102 on the proliferation of leukemia cell lines.

-

Materials:

-

Leukemia cell lines (e.g., MV4;11, KOPN8, K562)

-

Appropriate cell culture medium (e.g., RPMI 1640) with 10-20% FBS

-

MM-102 (as trifluoroacetate salt) dissolved in DMSO

-

96-well clear, flat-bottom microplates

-

Cell viability reagent (e.g., MTS or resazurin)

-

Plate reader (absorbance or fluorescence)

-

-

Procedure:

-

Seed the cells in a 96-well plate at an optimized density (e.g., 5,000 - 10,000 cells/well).

-

Prepare serial dilutions of MM-102 in the cell culture medium. Add the dilutions to the wells. Include vehicle (DMSO) control wells.

-

Incubate the plate for the desired period (e.g., 7 days).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 1-4 hours).

-

Measure the absorbance or fluorescence on a plate reader.

-